molecular formula C2H4BrSi B14439265 Bromoethylsilane

Bromoethylsilane

Cat. No.: B14439265
M. Wt: 136.04 g/mol
InChI Key: VKFHXGVASYIJRY-UHFFFAOYSA-N
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Description

Bromoethylsilane refers to a class of organosilicon compounds containing a brominated ethyl group (-CH₂CH₂Br) or its derivatives attached to a silicon atom. These compounds are pivotal in organic synthesis, serving as intermediates for cross-coupling reactions, protective groups, or precursors for functionalized materials . This article focuses on structurally related bromo-substituted silanes to provide a comprehensive comparison.

Properties

Molecular Formula

C2H4BrSi

Molecular Weight

136.04 g/mol

InChI

InChI=1S/C2H4BrSi/c3-1-2-4/h1-2H2

InChI Key

VKFHXGVASYIJRY-UHFFFAOYSA-N

Canonical SMILES

C(CBr)[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoethylsilane can be synthesized through various methods. One common approach involves the reaction of ethylsilane with bromine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale reactors where ethylsilane and bromine are combined in the presence of a catalyst. The reaction conditions are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bromoethylsilane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: this compound can be oxidized to form silanols or reduced to form silanes.

    Addition Reactions: It can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.

Major Products Formed

    Silanols: Formed through oxidation reactions.

    Substituted Silanes: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

Bromoethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for various biochemical studies.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bromoethylsilane involves its ability to form stable bonds with other molecules through its silicon atom. This allows it to act as a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the silicon atom plays a central role in facilitating these interactions.

Comparison with Similar Compounds

Table 1: Key Properties of Bromo-Substituted Silanes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications/Reactivity
Bromotrimethylsilane 2857-97-8 C₃H₉BrSi 153.10 Si with three methyl groups and Br Selective deprotection of ethers; drug synthesis
(1-Bromovinyl)trimethylsilane 13683-41-5 C₅H₁₁BrSi 179.13 Vinyl-Br attached to trimethylsilane Cross-coupling reactions; polymer precursors
Bromoethynyltriisopropylsilane 111409-79-1 C₁₁H₂₁BrSi 261.27 Ethynyl-Br with bulky triisopropyl groups Alkyne protection; click chemistry
[4-(2-Bromoethyl)phenoxy]-tBDMS* N/A C₁₅H₂₃BrO₂Si 347.34 Phenoxy-Br-ethyl with tBDMS group Intermediate in alkaloid synthesis
(4-Bromophenyl)trimethylsilane N/A C₉H₁₃BrSi 229.20 Aryl-Br attached to trimethylsilane Building block for OLEDs and catalysts
4-Bromobutyltrimethoxysilane 226558-82-3 C₇H₁₅BrO₃Si 279.23 Br-butyl with trimethoxy groups Surface modification of silica

*Abbreviation: tBDMS = tert-butyldimethylsilyl

Reactivity and Selectivity

  • Bromotrimethylsilane (CAS 2857-97-8) is highly electrophilic due to its small silicon substituents, enabling efficient cleavage of ethers and esters . Its selectivity for methyl ethers over benzyl ethers is well-documented in drug synthesis .
  • (1-Bromovinyl)trimethylsilane (CAS 13683-41-5) participates in Stille and Suzuki couplings, leveraging the vinyl-Br bond for C–C bond formation . The trimethylsilyl group stabilizes the intermediate, enhancing reaction yields.
  • Bromoethynyltriisopropylsilane (CAS 111409-79-1) is sterically hindered, making it ideal for alkyne protection. Its bulky groups prevent undesired side reactions in click chemistry .
  • Aryl-Br silanes (e.g., (4-Bromophenyl)trimethylsilane) exhibit stability under harsh conditions, making them suitable for catalytic systems requiring robust ligands .

Research Findings and Trends

  • Selective Deprotection : Bromotrimethylsilane outperforms HCl or BBr₃ in cleaving methyl ethers without affecting sensitive functional groups (e.g., epoxides) .
  • Steric Effects : Bulky substituents in bromoethynyltriisopropylsilane reduce nucleophilic attack, enhancing selectivity in alkyne functionalization .
  • Aryl Silanes in Catalysis: (4-Bromophenyl)trimethylsilane-derived ligands improve turnover numbers in Pd-catalyzed cross-couplings due to electron-withdrawing Br substituents .

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